Cas no 284461-73-0 (Sorafenib)

Sorafenib is an orally administered kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis. It demonstrates efficacy in treating advanced renal cell carcinoma and hepatocellular carcinoma by inducing apoptosis and inhibiting cell proliferation, offering a therapeutic option for patients with limited treatment alternatives.
Sorafenib structure
Sorafenib structure
商品名:Sorafenib
CAS番号:284461-73-0
MF:C21H16ClF3N4O3
メガワット:464.8250
MDL:MFCD06411450
CID:67456
PubChem ID:216239

Sorafenib 化学的及び物理的性質

名前と識別子

    • Sorafenib tosylate
    • sorafenib
    • SORAFENIB-D3
    • SORAFENIB TOLSYLATE
    • RAF1 KINASE INHIBITOR II
    • N-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)-((4-(2-(N-METHYL-CARBAMOYL)(4-PYRIDYLOXY))PHENYL)AMINO)CARBOXAMIDE
    • 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-n-methyl-pyridine-2-carboxamide
    • BAY 43-9006
    • SORAFENIB MESYLATE
    • BAY-43-9006
    • Sorafenib (BAY 43-9006)
    • Sorafenib base
    • Sorafenib Free Base
    • Epirubicin HCl
    • &nbsp
    • 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide
    • BAY-43-900
    • Forafenib
    • Nexavar
    • 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methylpyridine-2-carboxamide
    • N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea
    • 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
    • 4-(4-((((4-Chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy
    • 4-(4-((((4-Chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy)-N-methyl-2-pyridinecarboxamide
    • 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy
    • Q-201728
    • 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)-amino]phenoxy}-N-methylpyridine-2-carboxamide
    • SORAFENIB [MART.]
    • N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4- pyridyloxy)phenyl)urea
    • BS164413
    • NSC800934
    • AB00933189_08
    • 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-picolinamide;tosylic acid
    • BRD-K23984367-001-01-8
    • 284461-73-0
    • 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N(sup 2)- methylpyridine-2-carboxamide
    • GTPL5711
    • AC-1674
    • BCPP000064
    • SF-0529
    • SR-00000000529
    • 4-(4-(((4-chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)phenoxy)-N-methylpyridine-2-carboxamide
    • 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N2-methylpyridine-2-carboxamide
    • 4-(4-{3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido}phenoxy)-N(sup 2)-methylpyridine-2-carboxamide
    • HMS3244B15
    • 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)- N-methylpyridine-2-carboxamide
    • NSC-800934
    • HMS3244A15
    • UNII-9ZOQ3TZI87
    • L01XE05
    • SW202562-4
    • Sorafenib (D3); CM-4307; CM 4307; CM4307;Bay 43-9006 (D3)
    • NCGC00167488-03
    • CS-1590
    • NCGC00167488-04
    • NS00005946
    • N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcar bamoyl)-4-pyridyloxy)phenyl)urea
    • D08524
    • MFCD06411450
    • DTXCID5021128
    • EN300-120647
    • EC 608-209-4
    • 3heg
    • 100012-18-8
    • BAY-439006
    • NSC747971
    • CHEBI:50924
    • HMS3244A16
    • HSDB 8173
    • BAY 439006
    • BCP34023
    • 3gcs
    • N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl) urea
    • Donafenib (Sorafenib D3)
    • Z89277543
    • 9ZOQ3TZI87
    • 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide
    • SORAFENIB (MART.)
    • DTXSID7041128
    • STK627350
    • DB00398
    • 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide; BAY 43-9006; N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea; Nevaxar; Sorafenib
    • Sorafenib [USAN:INN:BAN]
    • BAY 439006; BAY439006; BAY-439006
    • AB00933189-06
    • HMS3656N20
    • SB19942
    • NCGC00167488-01
    • N-(3-trifluoromethyl-4-chlorophenyl)-N'-(4-(2-methylcarbamoyl pyridin-4-yl)oxyphenyl)urea
    • SORAFENIB [WHO-DD]
    • Sorafenib (USAN/INN)
    • HY-10201
    • BRD-K23984367-001-07-5
    • CHEMBL1336
    • K00597a
    • 1uwh
    • cid_216239
    • NCGC00167488-05
    • 4(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N(sup 2)-methylpyridine-2-carboxamide
    • Manganese(4+), chloro[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-N21,N22,N23,N24)tetrakis[1-methylpyridiniumato]](2-)]-, chloride (1:4), (SP-5-12)-
    • 4asd
    • BAY439006
    • sorafenibum
    • NSC-747971
    • NCGC00167488-02
    • 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methyl-pyridine-2-carboxamide
    • Sorafenib [INN]
    • Manganese(4+), chloro[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[1-methylpyridiniumato]](2-)]-, chloride (1:4), (SP-5-12)-
    • CCG-269400
    • PA-216239
    • sorafenib tosilate hydrate
    • Nexavar (TN) (Bayer)
    • DA-52659
    • BRD-K23984367-075-15-2
    • BAY-43-0006
    • Sorafenib, 4
    • 284461-73-0 (free base)
    • NCGC00167488-07
    • 4-(4-(3-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)UREIDO)PHENOXY)-N(SUP 2)-METHYLPYRIDINE-2-CARBOXAMIDE
    • SORAFENIB [EMA EPAR]
    • NCGC00167488-11
    • SY009239
    • 4-(4-(3-(4-chloro-3-trifluoromethylphenyl)ureido)phenoxy)pyridine-2- carboxyllic acid methyamide-4-methylbenzenesulfonate
    • 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido) phenoxy)-N-methylpicolinamide
    • BAY 43-9006; Sorafenib
    • Sorafenib free base (BAY-43-9006)?
    • AB00933189-05
    • Sorafenib (Nexavar)
    • Hit compound, 8
    • BCP01767
    • 2-Pyridinecarboxamide, 4-(4-((((4-chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy)-N-methyl-
    • SR-00000000529-1
    • SORAFENIB [VANDF]
    • Kinome_766
    • PB14443
    • BDBM16673
    • BA4 43 9006
    • s7397
    • NCGC00167488-14
    • 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido)phenoxy)-N-methylpicolinamide
    • 4-{4-[({[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO}CARBONYL)AMINO]PHENOXY}-N-METHYLPYRIDINE-2-CARBOXAMIDE
    • SORAFENIB [USAN]
    • Q421136
    • HMS2043A18
    • SDCCGSBI-0634413.P005
    • EX-A2894
    • SCHEMBL8218
    • AKOS005560229
    • NSC-724772
    • SORAFENIB [MI]
    • BAY43-9006
    • Sorafenib
    • MDL: MFCD06411450
    • インチ: 1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)
    • InChIKey: MLDQJTXFUGDVEO-UHFFFAOYSA-N
    • ほほえんだ: FC(F)(F)C1C=C(NC(NC2C=CC(=CC=2)OC2=CC=NC(C(=O)NC)=C2)=O)C=CC=1Cl

計算された属性

  • せいみつぶんしりょう: 464.086303g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.1
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 464.086303g/mol
  • 単一同位体質量: 464.086303g/mol
  • 水素結合トポロジー分子極性表面積: 92.4Ų
  • 重原子数: 32
  • 複雑さ: 646
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 6
  • ひょうめんでんか: 0

じっけんとくせい

  • Vapor Density: 4.11X10-14 mm Hg at 25 °C (est)
  • Stability Shelf Life: Stable if stored as directed; avoid strong oxidizing agents. /Sorafenib tosylate/
  • Temperature: Dangerous products of decomposition: thermal ecomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. /Sorafenib tosylate/
  • 色と性状: Powder
  • 密度みつど: 1.5
  • ゆうかいてん: 202-211°C
  • ふってん: 523.3°C at 760 mmHg
  • フラッシュポイント: 270.3±30.1 °C
  • ようかいど: 生物体外In Vitro:DMSO溶解度≥ 45 mg/mL(96.81 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 92.35000
  • LogP: 6.08660

Sorafenib セキュリティ情報

Sorafenib 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-220125-5mg
Sorafenib,
284461-73-0 ≥99%
5mg
¥376.00 2023-09-05
Enamine
EN300-120647-0.5g
4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methylpyridine-2-carboxamide
284461-73-0 95%
0.5g
$19.0 2023-02-15
ChemScence
CS-1590-1g
Sorafenib
284461-73-0 99.92%
1g
$90.0 2022-04-27
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0002098
284461-73-0
¥1502.1 2023-01-06
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18980-200mg
Sorafenib
284461-73-0 98%
200mg
¥3855.00 2023-09-09
MedChemExpress
HY-10201-500mg
Sorafenib
284461-73-0 99.92%
500mg
¥1200 2024-05-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18980-50mg
Sorafenib
284461-73-0 98%
50mg
¥1504.00 2023-09-09
eNovation Chemicals LLC
D518207-25g
Sorafenib
284461-73-0 95%
25g
$130 2024-07-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0093L-1 mL * 10 mM (in DMSO)
Sorafenib
284461-73-0 99.89%
1 mL * 10 mM (in DMSO)
¥281.00 2022-04-26
eNovation Chemicals LLC
D961707-100g
4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide
284461-73-0 97%
100g
$810 2024-06-05

Sorafenib 合成方法

Sorafenib 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:284461-73-0)Sorafenib
A819449
清らかである:99%
はかる:100g
価格 ($):258.0
atkchemica
(CAS:284461-73-0)Sorafenib
CL1430
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ